molecular formula C9H7BrN2O2 B2702860 Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1610611-84-1

Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B2702860
CAS No.: 1610611-84-1
M. Wt: 255.071
InChI Key: QWSYONPDOYBASP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine-5-carboxylate. One common method includes the reaction of pyrazolo[1,5-a]pyridine-5-carboxylate with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out at room temperature and monitored until completion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Mechanism of Action

The mechanism of action of Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate is unique due to its specific structure and reactivity. Similar compounds include:

Biological Activity

Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C9H7BrN2O2
  • Molecular Weight : 255.07 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyridine core with a bromine atom at the 3-position and a carboxylate ester functional group.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. It can modulate the activity of various kinases involved in signaling pathways crucial for cell proliferation and survival.

Anticancer Properties

Research indicates that derivatives of this compound may serve as potent inhibitors of several key kinases implicated in cancer progression. For instance, studies have shown that similar pyrazolo[1,5-a]pyridine compounds exhibit inhibitory effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β), which are vital in tumorigenesis .

Inhibitory Effects on Kinases

A comparative analysis of related compounds reveals that this compound may possess the following activities:

CompoundTarget KinaseInhibition PotencyReference
This compoundCDK-2Moderate
This compoundGSK-3βHigh
Analog AAXL KinaseLow
Analog Bc-MET KinaseModerate

Study on Antitubercular Activity

In a study focusing on the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives as antitubercular agents, this compound was included in a series of compounds tested against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications to the core structure enhanced potency against resistant strains while maintaining low cytotoxicity to human cells .

Pharmacokinetic Studies

Pharmacokinetic properties are critical for assessing the therapeutic potential of this compound. A study reported the following pharmacokinetic profile for an analog:

RouteDose (mg/kg)AUC (h·μg/L)C_max (μg/L)T_max (h)T_1/2 (h)
Oral101563814284.675.10

This profile suggests good bioavailability and favorable absorption characteristics .

Properties

IUPAC Name

methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-8(4-6)7(10)5-11-12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSYONPDOYBASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610611-84-1
Record name Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
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